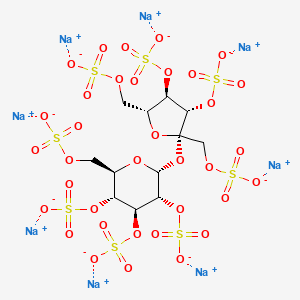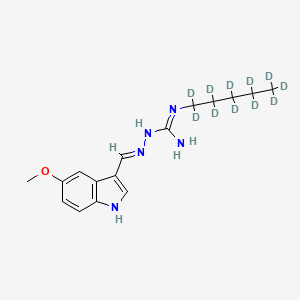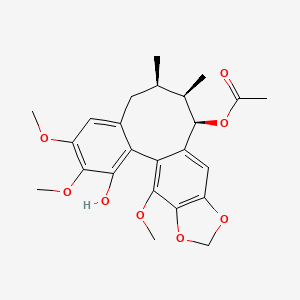
PfThrRS-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PfThrRS-IN-1 is a potent inhibitor of Plasmodium falciparum threonyl tRNA synthetase, with an IC50 value of 0.1 micromolar. This compound is a promising antimalarial agent, targeting the enzyme responsible for the synthesis of threonyl-tRNA, which is essential for protein synthesis in the malaria parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PfThrRS-IN-1 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
PfThrRS-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to enhance its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity .
Scientific Research Applications
PfThrRS-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of threonyl-tRNA synthetase.
Biology: Helps in understanding the role of threonyl-tRNA synthetase in protein synthesis and its inhibition in Plasmodium falciparum.
Medicine: Potential use as an antimalarial drug, providing a new avenue for malaria treatment.
Industry: Can be used in the development of new antimalarial agents and other therapeutic compounds.
Mechanism of Action
PfThrRS-IN-1 exerts its effects by inhibiting the activity of Plasmodium falciparum threonyl-tRNA synthetase. This enzyme is responsible for attaching threonine to its corresponding tRNA, a crucial step in protein synthesis. By inhibiting this enzyme, this compound disrupts protein synthesis in the malaria parasite, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Obafluorin: An antibacterial natural product that also inhibits threonyl-tRNA synthetase.
Salicylic Acid Derivatives: These compounds have been identified as inhibitors of threonyl-tRNA synthetase and have similar mechanisms of action
Uniqueness
PfThrRS-IN-1 is unique due to its high potency and specificity for Plasmodium falciparum threonyl-tRNA synthetase. Its structure allows for effective inhibition at low concentrations, making it a promising candidate for antimalarial therapy .
Properties
Molecular Formula |
C15H16N6O4S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[[5-(6-aminopyrimidin-4-yl)-1,3-benzothiazol-2-yl]sulfonyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C15H16N6O4S2/c1-7(22)13(17)14(23)21-27(24,25)15-20-10-4-8(2-3-11(10)26-15)9-5-12(16)19-6-18-9/h2-7,13,22H,17H2,1H3,(H,21,23)(H2,16,18,19)/t7-,13+/m1/s1 |
InChI Key |
NUAFQODJAZYOPI-UHLUBPPHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)C3=CC(=NC=N3)N)N)O |
Canonical SMILES |
CC(C(C(=O)NS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)C3=CC(=NC=N3)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)
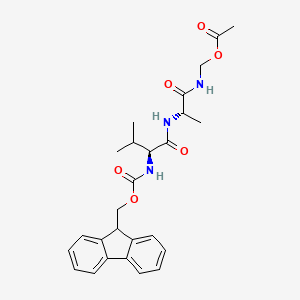
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)

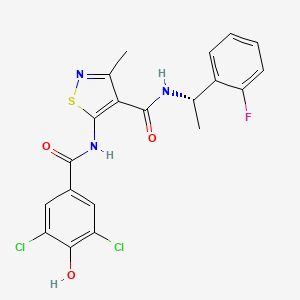
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
